2-bromo-3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
2-bromo-3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromine atom, a methyl group, and a butanamide moiety attached to the thiadiazole ring
Preparation Methods
The synthesis of 2-bromo-3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Amidation: The final step involves the formation of the butanamide moiety through an amidation reaction, where the amine group reacts with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-bromo-3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, oxidation can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2-bromo-3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-bromo-3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological context in which it is used. For example, if the compound is being studied for its antimicrobial properties, it may target bacterial cell wall synthesis or disrupt membrane integrity. In the case of anticancer research, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
2-bromo-3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide can be compared with other similar compounds, such as:
- 2-bromo-N-(5-chloro-2-methylphenyl)butanamide
- 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide
- 2-bromo-N-methylbenzamide
These compounds share structural similarities but differ in the nature and position of substituents on the aromatic ring or the thiadiazole ring. The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Biological Activity
2-Bromo-3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic organic compound characterized by the presence of a bromine atom, a methyl group, and a thiadiazole ring. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure
The chemical structure of this compound is defined by the following features:
Component | Description |
---|---|
IUPAC Name | 2-bromo-3-methyl-N-(5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl)butanamide |
Molecular Formula | C13H14BrN3OS |
Thiadiazole Ring | Contains two nitrogen atoms and one sulfur atom |
Synthesis
The synthesis of this compound typically involves multiple steps starting from the preparation of the thiadiazole ring through cyclization methods. The final product is obtained by reacting a thiadiazole intermediate with 2-bromo-3-methylbutanoyl chloride in the presence of a base like triethylamine.
Anticancer Properties
Recent studies have highlighted the potential of thiadiazole derivatives in anticancer applications. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that modifications on the thiadiazole ring can enhance anticancer activity by improving interactions with specific molecular targets involved in tumor growth .
The biological activity of this compound is believed to be mediated through its interaction with specific enzymes or receptors. The bromine atom and the amide group can participate in hydrogen bonding, which may lead to inhibition of target enzymes crucial for cancer cell proliferation. The thiadiazole moiety is known to interact with biological macromolecules, potentially disrupting their function.
Case Study 1: Anticancer Activity
In a comparative study involving various thiadiazole derivatives, it was found that those with electron-withdrawing substituents at the para position of the phenyl ring exhibited enhanced anticancer activity. The study utilized several assays to evaluate cytotoxicity against human cancer cell lines, revealing that compounds structurally related to this compound significantly inhibited cell growth at micromolar concentrations .
Case Study 2: Antimicrobial Effects
Another research effort focused on assessing the antimicrobial properties of thiadiazole-based compounds. The results indicated that derivatives similar to this compound exhibited notable antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-bromo-3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3OS/c1-8(2)11(15)12(19)16-14-18-17-13(20-14)10-7-5-4-6-9(10)3/h4-8,11H,1-3H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWADFIRMTREXKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C(C(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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